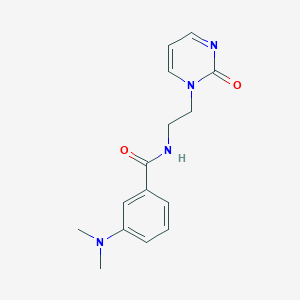

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(dimethylamino)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide, also known as DMAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. In

Applications De Recherche Scientifique

- Researchers have discovered that this compound plays a crucial role in supporting cancer cell proliferation and resistance to ferroptosis (a form of regulated cell death). The complex formed by cytosolic glutamate oxaloacetate transaminase 1 (GOT1), dihydroorotate dehydrogenase (DHODH), and other enzymes is called the “pyrimidinosome.” This multi-enzyme complex regulates pyrimidine biosynthesis and influences ferroptosis defense mechanisms .

- The findings suggest that targeting the pyrimidinosome could be a potential strategy for cancer therapy. Cancer cells with lower AMP-activated protein kinase (AMPK) expression rely more on pyrimidinosome-mediated UMP biosynthesis and are more susceptible to its inhibition .

- The compound is used in proteomics research. Its molecular formula is C18H26FN3O4S, and it has a molecular weight of 399.48 g/mol .

- The level of 5-hydroxymethylcytosine (5hmC) in genes correlates positively with gene expression in human tissues. It outperforms 5-methylcytosine (5mC) in predicting gene expression levels .

- Researchers have identified tissue-specific and differentially hydroxymethylated regions (tsDhMRs) associated with 5hmC. These regions play a role in epigenetic regulation and tissue-specific gene expression .

- The compound is involved in de novo pyrimidine biosynthesis, catalyzed by cytosolic carbamoyl-phosphate synthetase II, aspartate transcarbamylase, CAD, UMPS, and mitochondrial DHODH. However, the precise coordination of these enzymes remains an open question .

Cancer Cell Proliferation and Ferroptosis Defense

Targeting Pyrimidinosome for Cancer Treatment

Proteomics Research

Gene Expression Prediction

Identification of Tissue-Specific Hydroxymethylation Regions

De Novo Pyrimidine Biosynthesis Pathway

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-18(2)13-6-3-5-12(11-13)14(20)16-8-10-19-9-4-7-17-15(19)21/h3-7,9,11H,8,10H2,1-2H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGKOXJPXPKDMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

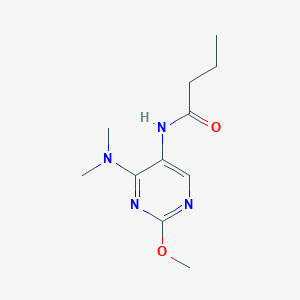

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CC=NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)

![1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B2387535.png)

![N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2387540.png)

![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2387548.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2387550.png)